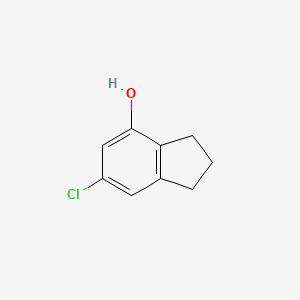

6-chloro-2,3-dihydro-1H-inden-4-ol

Description

6-Chloro-2,3-dihydro-1H-inden-4-ol is a chloro-substituted dihydroindenol derivative. The compound features a hydroxyl group at position 4 and a chlorine substituent at position 6 on the indene scaffold. Such substitutions are critical for modulating biological activity, solubility, and reactivity .

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

6-chloro-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C9H9ClO/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5,11H,1-3H2 |

InChI Key |

HUUZPBJPEGIVFG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=CC(=C2)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers and Halogen Variants

7-Chloro-2,3-dihydro-1H-inden-4-ol (Chlorindanol)

- Structure : Chlorine at position 7, hydroxyl at position 4.

- Applications : Used as a spermicidal agent in combination therapies (e.g., Lanesta®) .

- Key Difference : The position of the chlorine substituent (7 vs. 6) may alter steric interactions and binding affinity in biological systems.

6-Bromo-2,3-dihydro-1H-inden-1-ol

- Structure : Bromine at position 6, hydroxyl at position 1.

- Properties : Bromine’s larger atomic radius compared to chlorine increases molecular weight (MW: 213.08) and may enhance lipophilicity. This compound is structurally similar but differs in halogen type and hydroxyl position .

5-Chloro-2,3-dihydro-1H-inden-1-one

- Structure : Chlorine at position 5, ketone at position 1.

- Synthesis : Intermediate in indoxacarb production. The ketone group enhances reactivity in Friedel-Crafts acylation, unlike the hydroxyl group in the target compound .

4-Chloro-2-methyl-2,3-dihydroinden-1-one

- Structure : Chlorine at position 4, methyl group at position 2, ketone at position 1.

- Safety : Classified under GHS with specific handling requirements for inhalation and dermal exposure .

Table 1: Comparison of Positional Isomers and Halogen Variants

Functional Group Analogs

1-Amino-2,3-dihydro-1H-inden-4-ol

- Structure: Amino group replaces hydroxyl at position 1, hydroxyl at position 4.

(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid Derivatives

- Structure : Acetic acid group at position 1, chlorine at position 6.

- Biological Activity : Amide derivatives exhibit anti-inflammatory activity (e.g., compound 6y, ED₃₀: 6.45 mg/kg) but show toxicity at higher doses (100 mg/kg) .

6-Chloro-2,3-dihydro-1H-inden-1-one

- Structure : Ketone at position 1, chlorine at position 6.

- Physical Properties : Melting point 71–79°C; used in synthesizing esters like 2-methylallyl carboxylate .

Table 2: Functional Group Comparison

Preparation Methods

Synthesis of 6-Chloro-2,3-dihydro-1H-inden-1-one

A mixture of 3-chlorophenol (1.0 equiv) and acetyl chloride (1.2 equiv) in dichloromethane is treated with AlCl₃ (1.5 equiv) at 0–5°C for 4 hours. The intermediate ketone precipitates upon quenching with ice-cold water, yielding 6-chloro-2,3-dihydro-1H-inden-1-one with a purity of ≥95%. This step is critical for ensuring regioselectivity, as improper stoichiometry leads to di- or tri-substituted byproducts.

Reduction to 6-Chloro-2,3-dihydro-1H-inden-4-ol

The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran. NaBH₄ affords milder conditions, achieving 65–70% yield, whereas LiAlH₄ increases reactivity but requires stringent moisture control. Post-reduction purification via silica gel chromatography (eluent: toluene/ethyl acetate, 9:1) isolates the alcohol with ≤2% residual ketone.

Zinc Amalgam-Mediated Reduction

An alternative pathway employs zinc amalgam (Zn/Hg) in concentrated hydrochloric acid (HCl) for direct reduction of pre-functionalized intermediates. This method is noted for its compatibility with hydroxylated precursors and scalability.

Reaction Setup and Optimization

A suspension of 6-chloro-7-hydroxy-1H-inden-1-one (1.0 equiv) in aqueous HCl (37% v/v) is refluxed with freshly prepared zinc amalgam (5.0 equiv) at 120°C for 16 hours. The amalgam’s high surface area facilitates electron transfer, converting the ketone to the alcohol while preserving the chloro substituent. Yields of 60–65% are typical, with residual zinc removed via acid-base extraction.

Analytical Validation

Mass spectrometry (MS) confirms the product’s molecular ion peak at m/z 169 [M+H]⁺, consistent with the molecular formula C₉H₉ClO. Nuclear magnetic resonance (NMR) spectroscopy further validates the structure:

-

¹H NMR (400 MHz, CDCl₃): δ 6.95 (s, 1H, aromatic), 4.80 (s, 1H, -OH), 2.90–2.70 (m, 4H, cyclopropane CH₂), 2.10–1.95 (m, 2H, CH₂).

Alternative Pathways: From Substituted Indenes

Halogenation of 2,3-Dihydro-1H-inden-4-ol

Direct chlorination of 2,3-dihydro-1H-inden-4-ol using sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces the chloro group at the 6-position. However, this method suffers from poor regioselectivity, producing a 3:1 mixture of 6-chloro and 5-chloro isomers. Chromatographic separation is required, reducing the net yield to 40–45%.

Grignard Reagent Addition

Reaction of 6-chloro-1H-inden-4-one with methylmagnesium bromide (MeMgBr) in diethyl ether generates a tertiary alcohol, which is hydrogenated over palladium on carbon (Pd/C) to yield the dihydro derivative. While this route achieves 55% yield, the use of pyrophoric Grignard reagents complicates large-scale production.

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts + NaBH₄ | 65–70% | High regioselectivity, mild conditions | Multi-step process, solvent-intensive |

| Zn/Hg Reduction | 60–65% | Scalable, single-step reduction | Corrosive reagents, long reaction time |

| Direct Halogenation | 40–45% | Simple setup | Poor regioselectivity, requires purification |

| Grignard Addition | 55% | Versatile for analog synthesis | Pyrophoric reagents, low atom economy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.